1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

LogP Aqueous solubility Permeability

This 4-methoxyphenylpiperazine LCAP occupies a distinct, underexplored SAR region vs. 2-methoxyphenyl and p-tolyl congeners. The n-butoxy side chain predicts ~0.3–0.5 logP units higher lipophilicity than tert-butoxy analog (CAS 1185550-03-1), enabling parallel Caco-2 permeability comparisons essential for CNS penetration tuning. Supplied as a defined dihydrochloride salt (≥95%) to ensure batch-to-batch reproducibility in GLP-compliant radioligand binding panels targeting 5-HT1A, 5-HT7, 5-HT2A, and D2 receptors. Ideal for constructing QSAR models incorporating Hammett σp electronic parameters.

Molecular Formula C18H32Cl2N2O3
Molecular Weight 395.37
CAS No. 1216852-91-3
Cat. No. B2852382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
CAS1216852-91-3
Molecular FormulaC18H32Cl2N2O3
Molecular Weight395.37
Structural Identifiers
SMILESCCCCOCC(CN1CCN(CC1)C2=CC=C(C=C2)OC)O.Cl.Cl
InChIInChI=1S/C18H30N2O3.2ClH/c1-3-4-13-23-15-17(21)14-19-9-11-20(12-10-19)16-5-7-18(22-2)8-6-16;;/h5-8,17,21H,3-4,9-15H2,1-2H3;2*1H
InChIKeyZFIYHNFDDUGCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1216852-91-3): Compound Class, Structural Context, and Procurement Relevance


1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1216852-91-3; molecular formula C18H32Cl2N2O3; MW 395.37 g/mol) is a synthetic arylpiperazine derivative belonging to the long-chain arylpiperazine (LCAP) class, a privileged scaffold in aminergic GPCR ligand discovery [1]. The molecule features an n-butoxy alkyl ether linked via a 2-hydroxypropylene spacer to a 4-(4-methoxyphenyl)piperazine pharmacophore, and is supplied as the dihydrochloride salt. Structurally related arylpiperazines are extensively explored as serotonin 5-HT1A and 5-HT7 receptor ligands, with the 4-methoxyphenyl substituent on the piperazine ring conferring distinct electronic and steric properties that differentiate this compound from its 2-methoxyphenyl, 4-fluorophenyl, p-tolyl, and 3-trifluoromethylphenyl analogs [1][2].

Why Generic Arylpiperazine Substitution Fails: Structural Determinants of Pharmacological Divergence in 1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride


Within the arylpiperazine chemotype, seemingly minor structural variations—the position of the methoxy substituent on the phenyl ring (2- vs. 4-), the nature of the N-aryl head group (4-methoxyphenyl vs. p-tolyl vs. 4-fluorophenyl), and the branching of the alkyl ether side chain (n-butoxy vs. tert-butoxy)—produce pharmacologically non-interchangeable profiles [1][2]. Published structure-affinity relationship (SAR) data demonstrate that 2-methoxyphenylpiperazine congeners preferentially engage 5-HT1A and 5-HT7 receptors, whereas p-tolyl-substituted analogs exhibit adrenoceptor-driven pharmacology with Ki values in the nanomolar range at α2-adrenoceptors [3][4]. The 4-methoxyphenyl configuration of the target compound occupies a distinct and underexplored region of this SAR landscape, making direct substitution with off-the-shelf 2-methoxyphenyl or p-tolyl analogs scientifically invalid without confirmatory binding data. The n-butoxy side chain further differentiates the compound from its more metabolically hindered tert-butoxy counterpart in terms of LogP, solubility, and steric accessibility .

Quantitative Differentiation Evidence: 1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride vs. Closest Structural Analogs


n-Butoxy vs. tert-Butoxy Side Chain: Predicted Physicochemical Divergence Impacting Solubility and Permeability

The target compound bears a linear n-butoxy side chain, in contrast to the branched tert-butoxy group found in the closest commercially cataloged analog (CAS 1185550-03-1). While direct experimental LogP/logSW values for the target compound have not been reported in the peer-reviewed literature, the tert-butoxy analog has computed LogP = 1.88 and LogSW = −2.15 . The linear n-butoxy chain is predicted to increase LogP by approximately +0.3 to +0.5 log units relative to the more compact, polarizable tert-butoxy group, while simultaneously reducing aqueous solubility (lowering LogSW) due to greater hydrophobic surface area exposure, consistent with established SAR for alkyl ether chain elongation in arylpiperazine series [1]. These physicochemical differences directly impact DMPK screening outcomes and formulation strategies.

LogP Aqueous solubility Permeability Side-chain branching Physicochemical profiling

4-Methoxyphenyl vs. p-Tolyl Head Group: Receptor Engagement Divergence (Serotonergic vs. Adrenergic Bias)

The p-tolyl-substituted analog (CAS 1215836-78-4) exhibits quantifiable adrenoceptor binding, with a reported Ki of 30 nM at α2-adrenoceptors and Ki of 518 nM at α1-adrenoceptors in rat brain membrane displacement assays [1]. In contrast, 4-methoxyphenyl-substituted arylpiperazines demonstrate preferential engagement of serotonin receptor subtypes; the structurally related 4-methoxyphenyl scaffold has been characterized in the literature as a key pharmacophoric element for 5-HT1A and 5-HT7 receptor affinity [2][3]. Although direct Ki values for the target compound at individual serotonin receptor subtypes have not been published, the electron-donating 4-methoxy substituent (Hammett σp = −0.27) is known to differentially modulate aryl ring electronics compared to the weakly electron-donating p-methyl group (σp = −0.17), leading to altered π-stacking and hydrogen-bonding interactions within the orthosteric binding pocket of aminergic GPCRs [2]. The target compound is thus expected to exhibit a receptor engagement profile distinct from—and not interchangeable with—the p-tolyl analog.

Receptor profiling 5-HT1A 5-HT7 Alpha-adrenoceptor Selectivity Structure-activity relationship

Positional Isomerism of the Methoxy Group: 4-Methoxyphenyl (para) vs. 2-Methoxyphenyl (ortho) Substitution Consequences

The target compound features a 4-methoxyphenyl (para-methoxy) substituent on the piperazine ring, in contrast to the 2-methoxyphenyl (ortho-methoxy) substitution that is far more prevalent in published serotonin receptor ligands. Crystallographic and computational modeling studies of arylpiperazines demonstrate that the ortho-methoxy group adopts a preferred coplanar orientation with the phenyl ring, forming an intramolecular CH⋯O interaction that restricts conformational freedom and orients the methoxy oxygen toward the receptor binding pocket [1]. The para-methoxy group in the target compound lacks this intramolecular constraint, resulting in greater rotational freedom of the methoxy substituent and a different spatial presentation of the hydrogen-bond acceptor to the receptor. This positional isomerism has been shown to alter 5-HT1A vs. 5-HT7 selectivity profiles in congeneric series, with o-OMe-PhP derivatives generally displaying higher absolute affinity at both receptors compared to unsubstituted or para-substituted analogs [2]. The target compound's 4-methoxy configuration remains underexplored relative to the well-characterized 2-methoxy series, representing an opportunity for novel selectivity profiling.

Positional isomerism Conformational analysis 5-HT receptor selectivity Crystallography Molecular docking

4-Methoxyphenyl vs. 4-Fluorophenyl and 3-Trifluoromethylphenyl Analogs: Electron-Withdrawing vs. Electron-Donating Aryl Substitution

The target compound's 4-methoxyphenyl group (Hammett σp = −0.27) is electron-donating, contrasting with the electron-withdrawing 4-fluorophenyl (σp = +0.06) and strongly electron-withdrawing 3-trifluoromethylphenyl (σm = +0.43) substituents found in commercially available analogs (CAS 1215647-50-9 and 1217071-40-3, respectively). Published SAR on arylpiperazine derivatives indicates that the electronic nature of the aryl substituent modulates π-π stacking interactions with conserved aromatic residues (e.g., Phe6.51, Phe6.52) in the orthosteric binding pocket of aminergic GPCRs, with electron-rich aryl rings generally favoring 5-HT1A engagement while electron-deficient rings shift selectivity toward D2 and adrenergic receptors [1][2]. The target compound's electron-rich 4-methoxyphenyl group is therefore predicted to exhibit a binding preference profile that is qualitatively distinct from both fluorinated analogs, though quantitative head-to-head binding data across this analog series remain absent from the published literature.

Hammett constant Electron effects GPCR binding Fluorinated analogs SAR

Evidence-Backed Research and Procurement Application Scenarios for 1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride


Serotonergic GPCR Panel Screening: Differentiating 5-HT1A vs. 5-HT7 Selectivity of the 4-Methoxyphenyl Pharmacophore

Deploy the target compound in a radioligand binding panel against 5-HT1A, 5-HT7, 5-HT2A, and D2 receptors to empirically map the selectivity fingerprint of the underexplored 4-methoxyphenylpiperazine configuration. Published data on 2-methoxyphenyl congeners show high affinity at 5-HT1A and 5-HT7 [1], but the para-methoxy positional isomer may exhibit altered selectivity, as suggested by conformational analysis and electronic considerations [2]. Include the p-tolyl analog (known α2-adrenoceptor Ki = 30 nM [3]) as an adrenergic counter-screen control to quantify the serotonergic-vs.-adrenergic selectivity window.

Physicochemical and DMPK Comparative Profiling: n-Butoxy vs. tert-Butoxy Side Chain Optimization

Use the target compound (n-butoxy) alongside the tert-butoxy analog (CAS 1185550-03-1) in parallel experimental LogP (shake-flask), kinetic aqueous solubility, and Caco-2 permeability assays to validate predicted differences in lipophilicity and membrane permeability. The n-butoxy chain is expected to increase LogP by ~0.3–0.5 units relative to the tert-butoxy comparator . This dataset is essential for lead optimization programs evaluating alkyl ether chain topology as a parameter for tuning CNS penetration and metabolic stability.

Structure-Activity Relationship (SAR) Exploration of Aryl Substitution Electronic Effects on GPCR Binding

Incorporate the target compound into a focused SAR matrix with its 4-fluorophenyl (CAS 1215647-50-9) and 3-trifluoromethylphenyl (CAS 1217071-40-3) analogs to systematically evaluate the influence of aryl ring electronics (Hammett σp ranging from −0.27 to +0.43) on aminergic GPCR binding affinities [2]. This matrix enables construction of a quantitative structure-activity relationship (QSAR) model relating electronic parameters to receptor subtype selectivity, directly informing medicinal chemistry design decisions.

Procurement of a Structurally Defined, High-Purity 4-Methoxyphenyl Arylpiperazine Reference Standard for Assay Validation

Procure the title compound as a certified reference standard (≥95% purity as dihydrochloride salt [4]) for use as a system suitability control in radioligand binding or functional assays targeting serotonergic GPCRs. The well-defined salt form (2HCl) and para-methoxy substitution pattern provide batch-to-batch reproducibility advantages over custom-synthesized or positional isomer mixtures, which is critical for GLP-compliant screening environments.

Quote Request

Request a Quote for 1-Butoxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.